Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Organic Synthesis Process Chemistry Physical Chemistry

Synthesize thienopyranones and regioregular polythiophenes with this uniquely functionalized building block. 3-position OH for alkylation, 4-position Br for Suzuki coupling, 2-position CO2Me for ester hydrolysis. Sequential SAR control. Request pricing for 97% pure research quantities.

Molecular Formula C6H5BrO3S
Molecular Weight 237.07 g/mol
CAS No. 95201-93-7
Cat. No. B1362303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxythiophene-2-carboxylate
CAS95201-93-7
Molecular FormulaC6H5BrO3S
Molecular Weight237.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CS1)Br)O
InChIInChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
InChIKeyUFTXASQYKJFRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Strategic Thiophene Building Block for Cross-Coupling and Scaffold Synthesis


Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7) is a halogenated heterocyclic building block belonging to the thiophene class, characterized by a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl carboxylate ester at the 2-position of the thiophene ring . This specific arrangement of substituents provides a unique reactivity profile for the sequential and regioselective construction of complex molecules, serving as a key intermediate in the synthesis of materials and potential pharmaceutical scaffolds [1].

Substitution Risk Analysis: Why Methyl 4-bromo-3-hydroxythiophene-2-carboxylate Cannot Be Replaced by Other Thiophene Derivatives


Direct substitution with generic thiophene carboxylates or differently halogenated analogs is not feasible due to the compound's specific and synergistic substitution pattern. The 4-bromo substituent is positioned for selective cross-coupling reactions, while the adjacent 3-hydroxyl and 2-carboxylate groups provide distinct handles for orthogonal functionalization [1]. This unique combination allows for a regio- and chemo-selective synthetic sequence not achievable with its non-halogenated parent, methyl 3-hydroxythiophene-2-carboxylate, which lacks the critical bromine handle, or with a 4-chloro analog, which would exhibit significantly different and generally lower reactivity in palladium-catalyzed coupling reactions [2].

Quantitative Differentiation Guide: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate vs. Closest Analogs


Enhanced Thermal Stability vs. Non-Brominated Parent Scaffold

The introduction of a bromine atom at the 4-position significantly increases the compound's melting point compared to its non-halogenated parent. This indicates stronger intermolecular forces, leading to enhanced thermal stability and improved handling characteristics as a crystalline solid .

Organic Synthesis Process Chemistry Physical Chemistry

Regioselective Alkylation Enables Sequential Functionalization vs. Non-Halogenated Analog

The 4-bromo substituent acts as a blocking group, enabling the chemoselective alkylation of the 3-hydroxyl group. Subsequent removal of the bromine or its use in cross-coupling provides a defined synthetic pathway. This contrasts with the non-brominated analog, where functionalization would be less controlled, leading to complex mixtures [1].

Organic Synthesis Medicinal Chemistry Materials Science

Superior Reactivity in Cross-Coupling vs. 4-Chloro Analog

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for milder reaction conditions and higher conversion rates. The 4-bromo substituent is a superior handle for these transformations compared to a hypothetical 4-chloro analog [1].

Catalysis Organic Synthesis Cross-Coupling

High-Impact Application Scenarios for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate


Synthesis of Regiodefined Oligo- and Polythiophenes for Organic Electronics

The compound serves as an ideal monomer for creating 3-alkoxy-4-bromothiophenes, which are key intermediates in the synthesis of regioregular oligo- and polythiophenes [1]. The bromine atom facilitates iterative cross-coupling to build well-defined conjugated systems, while the alkoxy chain (from O-alkylation) imparts solubility. This is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where polymer regioregularity is directly linked to device performance.

Construction of Fused Heterocyclic Scaffolds for Drug Discovery

The compound is a versatile precursor for building thieno-fused heterocycles. Alkylation of the 3-hydroxyl group with a suitable electrophile, followed by intramolecular cyclization involving the 2-carboxylate, can yield novel tricyclic scaffolds like thienopyranones . This approach provides access to underexplored chemical space for medicinal chemistry programs, particularly for kinase inhibitors or other targets where a planar, sulfur-containing heterocycle is desired.

Advanced Building Block for Orthogonal Functionalization

The unique substitution pattern (2-CO2Me, 3-OH, 4-Br) makes this compound a premier building block for sequential orthogonal synthesis. A typical workflow involves: 1) O-alkylation of the 3-OH, 2) Suzuki-Miyaura cross-coupling at the 4-Br, and 3) hydrolysis and functionalization of the 2-CO2Me ester [1][2]. This high level of synthetic control is essential for constructing complex, multi-functionalized thiophenes for structure-activity relationship (SAR) studies in pharmaceutical research and for creating functional materials with tailored properties.

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